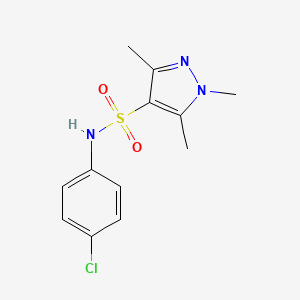
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as CX717, is a novel compound that has gained attention for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and learning and memory processes in the brain. By enhancing the activity of AMPA receptors, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide increases the strength and duration of excitatory synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in attention, arousal, and motivation. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to increase cerebral blood flow and oxygen consumption in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its ability to improve cognitive function without causing significant side effects or toxicity. It has also been shown to have a wide therapeutic window, meaning that it can be administered at high doses without causing adverse effects. However, one limitation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its relatively short half-life, which requires frequent dosing to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide as a potential treatment for cognitive impairment associated with traumatic brain injury and stroke. Additionally, the use of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, is an area of potential research.
Métodos De Síntesis
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multistep process involving the reaction of cyclooctanone with 4-methoxy-2-bromoacetophenone, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to form the amine, which is subsequently acetylated with acetic anhydride to yield N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and healthy human subjects. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been investigated as a potential treatment for cognitive impairment associated with aging, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-10-7-11-18(16(14)20)12-15(19)17-13-8-5-3-2-4-6-9-13/h7,10-11,13H,2-6,8-9,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJRKQWQDNGFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)
![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)
![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)